molecular formula C8H15Cl2N3O2 B2979241 6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2137765-30-9

6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B2979241
CAS No.: 2137765-30-9
M. Wt: 256.13
InChI Key: UFHNOHGPSRSHQK-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride is a heterocyclic organic compound featuring a dihydropyrimidinone core substituted with hydroxyl, methyl, and methylaminoethyl groups. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and chemical synthesis . It is commercially available as a building block for research purposes, with pricing reflecting its specialized synthetic route (e.g., 50 mg for €675 and 500 mg for €1,879) .

Properties

IUPAC Name

4-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-5-7(12)10-6(3-4-9-2)11-8(5)13;;/h9H,3-4H2,1-2H3,(H2,10,11,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHNOHGPSRSHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)CCNC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the reaction of 5-methyl-2-(2-(methylamino)ethylidene)dihydropyrimidine-4,6(1H,5H)-dione with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Application/Use Reference
6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride Dihydropyrimidinone 5-methyl, 6-hydroxy, 2-[2-(methylamino)ethyl] Not explicitly detailed (commercial B2B) Synthetic intermediate
3,4-Dihydro-5-ethoxycarbonyl-4-(4-phenyl)-6-methylpyrimidin-2(1H)-one Dihydropyrimidinone 5-ethoxycarbonyl, 4-(4-phenyl), 6-methyl One-pot synthesis using heterogeneous catalysts (e.g., 82% yield with Catalyst A) Organic synthesis intermediate
Betahistine Hydrochloride (C8H12N2·2HCl) Pyridineethylamine 2-(methylamino)ethyl, pyridine core Standard amine alkylation Treatment of vertigo/Menière’s disease
Sumatriptan Succinate Related Compounds (e.g., [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide) Indole 2-(methylamino)ethyl, methanesulfonamide Multi-step functionalization of indole Serotonin receptor agonists (migraine therapy)
Example 329 (EP 4 374 877 A2) Dihydropyridazine 2-(methylamino)ethyl, trifluoromethylpyridine Morpholine hydrochloride-assisted coupling Experimental pharmaceutical agent

Pharmacological and Functional Differences

  • Betahistine Hydrochloride : Unlike the target compound, betahistine’s pyridine core and ethylamine side chain directly interact with histamine receptors, demonstrating the impact of heterocycle choice on biological activity .

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound likely shares high aqueous solubility with betahistine hydrochloride, a critical factor for bioavailability in drug candidates .
  • Cost Analysis: The target compound’s higher cost (€675/50 mg) compared to simpler dihydropyrimidinones (e.g., €376/50 mg for dichloro-sulfonyl derivatives) reflects its complex synthesis or purification requirements .

Biological Activity

6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may exhibit:

  • Antidiabetic Activity : Preliminary studies suggest that derivatives of similar pyrimidine compounds can inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. For instance, related compounds have shown IC50 values in the low micromolar range against these targets, indicating potent antidiabetic effects .
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Studies on related thio-pyrimidine derivatives have demonstrated significant microbial inhibition, leading to the hypothesis that this compound may exhibit similar properties .

Case Studies

  • Antidiabetic Activity : In a study evaluating the antidiabetic potential of pyrimidine derivatives, compounds similar to 6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one were tested for their ability to inhibit α-glucosidase and α-amylase. Results indicated IC50 values of approximately 4.58 μM and 6.28 μM respectively, showcasing their effectiveness compared to standard treatments like acarbose .
  • Antimicrobial Screening : A series of thio-pyrimidine derivatives were synthesized and screened for antimicrobial activity using agar diffusion methods. The results indicated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity that could be attributed to structural similarities with this compound .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathogenIC50 (μM)Reference
Antidiabeticα-glucosidase4.58
Antidiabeticα-amylase6.28
AntimicrobialStaphylococcus aureusVaries
AntimicrobialEscherichia coliVaries

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